

Research on Butyl lactate as a viable substitute for toxic industrial solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Butyl lactate*

Cat. No.: *B089738*

[Get Quote](#)

Butyl Lactate: A Viable Green Alternative to Toxic Industrial Solvents

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

The imperative to replace toxic industrial solvents with safer, more sustainable alternatives is a significant focus in modern chemical research and development. **Butyl lactate**, a bio-based solvent derived from the esterification of lactic acid and butanol, has emerged as a promising candidate due to its favorable safety profile, good solvency, and biodegradability.^{[1][2]} This guide provides an objective comparison of **butyl lactate**'s performance against common toxic industrial solvents such as toluene, xylene, and methyl ethyl ketone (MEK), supported by experimental data and detailed methodologies.

Executive Summary

Butyl lactate presents a compelling case as a substitute for traditional toxic solvents. It is a colorless, stable liquid with a mild, fruity odor, low volatility, and a high boiling point.^{[3][4]} Unlike petroleum-based alternatives, it is biodegradable and derived from renewable resources, positioning it as a "green solvent".^[1] Its applications are widespread, spanning coatings, inks, cleaning agents, and pharmaceutical formulations.^{[2][5]} This guide will demonstrate that while traditional solvents may exhibit stronger solvency in some specific applications, **butyl lactate** offers a balanced profile of performance, safety, and environmental responsibility.

Quantitative Data Comparison

The following tables summarize the key physical, chemical, and toxicological properties of **butyl lactate** in comparison to toluene, xylene, and MEK.

Table 1: Physical and Chemical Properties

Property	Butyl Lactate	Toluene	Xylene (mixed isomers)	Methyl Ethyl Ketone (MEK)
CAS Number	138-22-7[4]	108-88-3[2]	1330-20-7[5]	78-93-3[3]
Molecular Formula	C ₇ H ₁₄ O ₃ [4]	C ₇ H ₈ [2]	C ₈ H ₁₀ [5]	C ₄ H ₈ O[3]
Molecular Weight	146.18 g/mol [4]	92.14 g/mol [2]	106.17 g/mol [5]	72.11 g/mol [3]
Boiling Point	185-195 °C[4]	111 °C[6]	137-144 °C[7]	79.6 °C[4]
Flash Point	71-85 °C[4][8]	4.4 °C[6]	27-29 °C[7]	-9 °C[4]
Density	~0.99 g/cm ³ [4]	~0.87 g/cm ³ [2]	~0.86 g/cm ³ [5]	~0.81 g/cm ³ [9]
Vapor Pressure	0.02-0.4 mmHg @ 25°C[4]	22 mmHg @ 20°C[6]	8 mmHg @ 20°C[5]	78 mmHg @ 20°C[3]
Water Solubility	Slightly soluble/Partially miscible[4][8]	Insoluble[6]	Insoluble[5]	Miscible[9]
Evaporation Rate (n-BuAc=1)	0.03-0.16[10]	2.24[6]	0.7[5]	6.0[9]
Kauri-Butanol (K _b) Value	High (exact value not readily available)	105[11]	90-98[7][12]	Not applicable (non-hydrocarbon)

Table 2: Toxicological and Safety Data

Parameter	Butyl Lactate	Toluene	Xylene (mixed isomers)	Methyl Ethyl Ketone (MEK)
Oral LD50 (rat)	>5000 mg/kg ^[7]	636 - 5580 mg/kg ^{[2][13]}	3523 - 4300 mg/kg ^{[5][14]}	2483 - 2737 mg/kg ^{[3][15]}
Dermal LD50 (rabbit)	>5000 mg/kg ^[7]	12,000 - 14,100 mg/kg ^{[6][16]}	>1700 - >4350 mg/kg ^{[5][17]}	5000 - 6480 mg/kg ^{[3][15]}
Inhalation LC50 (rat)	>5.7 g/m ³	12,500 - 28,800 mg/m ³ /4h ^[18]	5000 - 6700 ppm/4h ^{[5][19]}	11,700 - 23,500 mg/m ³ /8h ^{[3][20]}
Primary Hazards	Eye and skin irritation ^[21]	Flammable, skin/eye/respiratory irritant, CNS depressant, reproductive toxicity ^{[6][18]}	Flammable, skin/eye/respiratory irritant, CNS depressant ^[5]	Highly flammable, skin/eye irritant, may cause drowsiness ^[3]
Environmental Fate	Readily biodegradable ^[1]	May biodegrade moderately, potential for groundwater contamination ^[6]	Readily biodegradable, but toxic to aquatic life ^[22]	Readily biodegradable ^[23]
VOC Classification	Low VOC ^[1]	High VOC	High VOC	High VOC

Experimental Protocols

To ensure objective and reproducible comparisons between solvents, standardized experimental protocols are essential. Below are detailed methodologies for key performance and safety assessments.

Solvent Power Assessment: Kauri-Butanol (K_b) Value (ASTM D1133)

The Kauri-Butanol value is a measure of the solvency power of hydrocarbon solvents. A higher K_b value indicates a stronger solvent.

Methodology:

- Preparation of Kauri-Butanol Solution: A standard solution is prepared by dissolving a specified amount of kauri resin in n-butanol.
- Titration: The solvent being tested is titrated into the kauri-butanol solution from a burette.
- Endpoint Determination: The titration is continued until the solution becomes cloudy or turbid to a specified degree, which is the endpoint. This indicates that the kauri resin is beginning to precipitate.
- Calculation: The volume of the solvent required to reach the endpoint is recorded and used to calculate the Kb value.

Evaporation Rate Determination (ASTM D3539)

This method determines the rate of evaporation of volatile liquids using a thin-film evaporometer.

Methodology:

- Sample Preparation: A known volume of the solvent is drawn into a syringe.
- Application: The solvent is spread evenly over a filter paper of a known area, which is suspended from a sensitive balance inside a cabinet.
- Evaporation: Dried air at a constant temperature (typically 25°C) and flow rate is passed through the cabinet.
- Data Collection: The weight loss of the solvent over time is recorded.
- Calculation: The evaporation rate is determined from the weight loss data and is often expressed relative to a standard solvent like n-butyl acetate.[1][3]

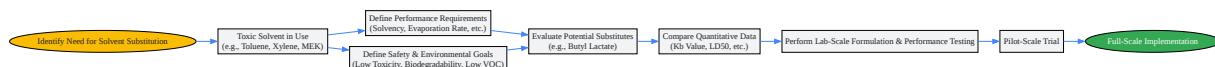
Solubility Testing

This protocol determines the solubility of a solid solute in a given solvent.

Methodology:

- Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a sealed container.
- Equilibration: The mixture is agitated at a constant temperature for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.
- Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
- Analysis: The concentration of the dissolved solute in the supernatant or filtrate is determined using an appropriate analytical technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation.[\[13\]](#)

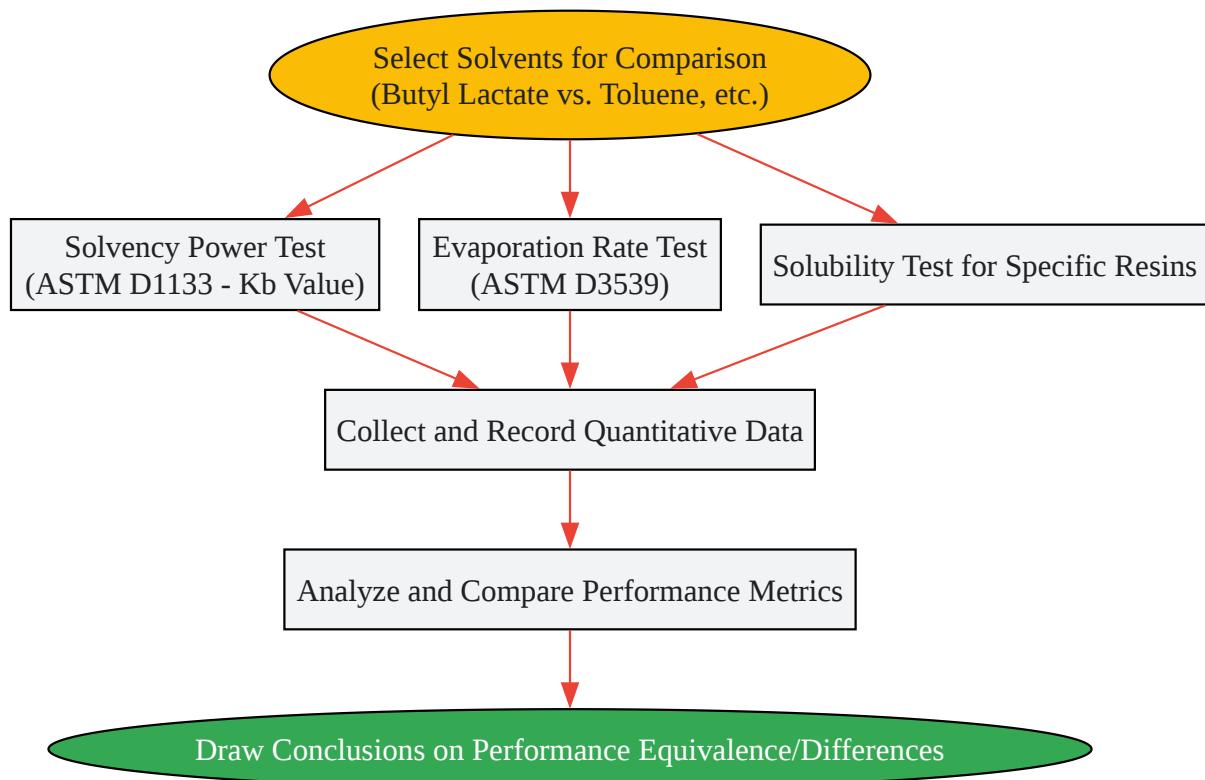
Acute Oral Toxicity (LD50) Determination (OECD Test Guideline 420)


This method provides information on the hazardous properties and allows for the classification of a substance based on its acute oral toxicity.

Methodology:

- Animal Selection: A small group of animals (typically rats) of a single sex is used for the initial dose level.
- Dosing: A single dose of the substance is administered by gavage.
- Observation: The animals are observed for a specified period (e.g., 14 days) for signs of toxicity and mortality.
- Stepwise Procedure: If the initial dose does not produce mortality, the dose is increased for the next group of animals. If mortality occurs, the dose is decreased. This stepwise procedure continues until the dose that causes mortality in 50% of the animals (LD50) can be estimated.

Visualizations


Solvent Substitution Decision Pathway

[Click to download full resolution via product page](#)

Caption: A logical workflow for the process of substituting a toxic industrial solvent.

Experimental Workflow for Solvent Performance Evaluation

[Click to download full resolution via product page](#)

Caption: A standardized workflow for evaluating and comparing the performance of industrial solvents.

Conclusion

The data presented in this guide demonstrates that **butyl lactate** is a strong contender for replacing toxic industrial solvents like toluene, xylene, and MEK in many applications. Its significantly lower toxicity, favorable environmental profile, and adequate solvency make it a responsible choice for companies seeking to enhance worker safety and reduce their environmental footprint.^{[1][10]} While a direct one-to-one replacement may not be feasible in all scenarios due to differences in evaporation rates and solvency for specific resins, thoughtful formulation adjustments can often accommodate the use of **butyl lactate**. For researchers, scientists, and drug development professionals, the adoption of greener solvents like **butyl lactate** represents a critical step towards more sustainable and safer chemical practices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. utsi.edu [utsi.edu]
- 2. mrpl.co.in [mrpl.co.in]
- 3. rae-products.com [rae-products.com]
- 4. cig-global.com [cig-global.com]
- 5. XYLENES [lamp.umd.edu]
- 6. louisville.edu [louisville.edu]
- 7. parchem.com [parchem.com]
- 8. minemen.org [minemen.org]
- 9. One moment, please... [chemicals.co.uk]

- 10. bpб-us-e2.wpmucdn.com [bpб-us-e2.wpmucdn.com]
- 11. Kauri-butanol value - Wikipedia [en.wikipedia.org]
- 12. The Kauri-Butanol Cleaning Number: Unconventional Wisdom [finishingandcoating.com]
- 13. carlroth.com [carlroth.com]
- 14. carlroth.com:443 [carlroth.com:443]
- 15. fishersci.fi [fishersci.fi]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.co.uk [fishersci.co.uk]
- 18. osha.gov [osha.gov]
- 19. columbuschemical.com [columbuschemical.com]
- 20. fishersci.com [fishersci.com]
- 21. pcs.com.sg [pcs.com.sg]
- 22. bpб-us-e2.wpmucdn.com [bpб-us-e2.wpmucdn.com]
- 23. msds.nipissingu.ca [msds.nipissingu.ca]
- To cite this document: BenchChem. [Research on Butyl lactate as a viable substitute for toxic industrial solvents]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b089738#research-on-butyl-lactate-as-a-viable-substitute-for-toxic-industrial-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com